

Application Note: High-Precision Analysis of Chromium-53 in Low-Concentration Samples

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Compound of Interest

Compound Name: Chromium-53

Cat. No.: B1251796

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Abstract

This application note provides a detailed analytical protocol for the determination of **Chromium-53** (^{53}Cr) isotope ratios in low-concentration samples using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This method is applicable to a wide range of sample matrices, including environmental waters, biological tissues, and pharmaceutical products, where high precision and accuracy are paramount. The protocol outlines procedures for sample preparation, including acid digestion and chromatographic purification of chromium, followed by isotopic analysis. This methodology is particularly relevant for researchers, scientists, and drug development professionals engaged in tracer studies, toxicological assessments, and quality control applications where precise isotopic measurements are critical.

Introduction

Chromium (Cr) is a transition element with four naturally occurring stable isotopes: ^{50}Cr , ^{52}Cr , ^{53}Cr , and ^{54}Cr .^[1] The precise measurement of the isotopic composition of chromium, particularly the $^{53}\text{Cr}/^{52}\text{Cr}$ ratio, has found significant applications in various scientific fields. In environmental science, it serves as a powerful tool for tracing sources of chromium contamination and monitoring redox processes.^[2] In the life sciences and drug development, ^{53}Cr is utilized as a stable, non-radioactive tracer to study the kinetics, metabolism, and *in vivo* survival of labeled entities such as red blood cells.^{[3][4]}

The accurate determination of ^{53}Cr in low-concentration samples presents analytical challenges due to potential isobaric interferences and matrix effects. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) has emerged as the preferred technique for high-precision chromium isotope ratio measurements, offering significant advantages in terms of sensitivity, precision, and sample throughput compared to traditional methods like Thermal Ionization Mass Spectrometry (TIMS).^{[1][5]} This protocol details a robust method for ^{53}Cr analysis, ensuring high-quality data for demanding research applications.

Experimental

Materials and Reagents

- Acids: High-purity, trace metal grade nitric acid (HNO_3) and hydrochloric acid (HCl).
- Hydrogen Peroxide (H_2O_2): 30% (w/w), trace metal grade.
- Chromium Standard: NIST SRM 979 $\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ for instrument calibration and mass bias correction.^[6]
- Ion Exchange Resin: Anion exchange resin (e.g., AG1-X8, 100-200 mesh) for chromium purification.
- High-Purity Water: Deionized water with a resistivity of 18.2 $\text{M}\Omega\cdot\text{cm}$.
- Sample Collection Tubes: Metal-free polypropylene or PFA tubes.

Instrumentation

- Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS): Equipped with a sample introduction system suitable for low-concentration samples (e.g., desolvating nebulizer). A specialized mass spectrometer designed for precise isotope ratio measurements is essential.^[2]
- Microwave Digestion System: For efficient and clean sample digestion.
- Clean Laboratory Environment: A Class 100 or better clean room or laminar flow hood is required for sample preparation to minimize contamination.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to quantitatively extract chromium from the sample matrix and separate it from interfering elements.

3.1.1. Acid Digestion (for solid and biological samples)

- Accurately weigh approximately 0.1-0.5 g of the homogenized sample into a clean microwave digestion vessel.
- Add 5 mL of concentrated HNO_3 and 1 mL of 30% H_2O_2 to the vessel.
- Allow the sample to pre-digest for at least 30 minutes at room temperature.
- Seal the vessels and place them in the microwave digestion system.
- Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes.
- After cooling, carefully open the vessels in a fume hood and transfer the digestate to a clean PFA vial.
- Evaporate the solution to near dryness on a hotplate at 120°C.
- Re-dissolve the residue in 1 mL of 6 M HCl.

3.1.2. Chromatographic Separation of Chromium

Chromium must be separated from matrix elements that can cause isobaric or polyatomic interferences (e.g., Fe, Ti, V).[2][6]

- Prepare a column with 1 mL of pre-cleaned anion exchange resin.
- Condition the column with 5 mL of 6 M HCl.
- Load the re-dissolved sample onto the column.
- Wash the column with 10 mL of 6 M HCl to elute matrix cations.

- Elute chromium with 10 mL of 0.5 M HNO₃.
- Collect the chromium fraction in a clean PFA vial.
- Evaporate the eluate to near dryness and re-dissolve in a known volume of 2% HNO₃ for analysis.

Instrumental Analysis (MC-ICP-MS)

- Instrument Tuning: Optimize the MC-ICP-MS for sensitivity and stability using a chromium standard solution.
- Mass Bias Correction: Employ a standard-sample bracketing technique using NIST SRM 979 to correct for instrumental mass discrimination.^[6]
- Interference Monitoring: Monitor signals at masses adjacent to the chromium isotopes to check for potential interferences.
- Data Acquisition: Measure the ion beams of ⁵²Cr and ⁵³Cr simultaneously using the Faraday collectors. A typical analysis consists of multiple cycles of integration.

Data Presentation

The isotopic composition of chromium is typically reported in delta (δ) notation, which represents the deviation of the ⁵³Cr/⁵²Cr ratio in a sample relative to a standard (NIST SRM 979) in parts per thousand (‰).

$$\delta^{53}\text{Cr} (\text{‰}) = [(\text{Cr}^{53}/\text{Cr}^{52})_{\text{sample}} / (\text{Cr}^{53}/\text{Cr}^{52})_{\text{standard}} - 1] \times 1000$$

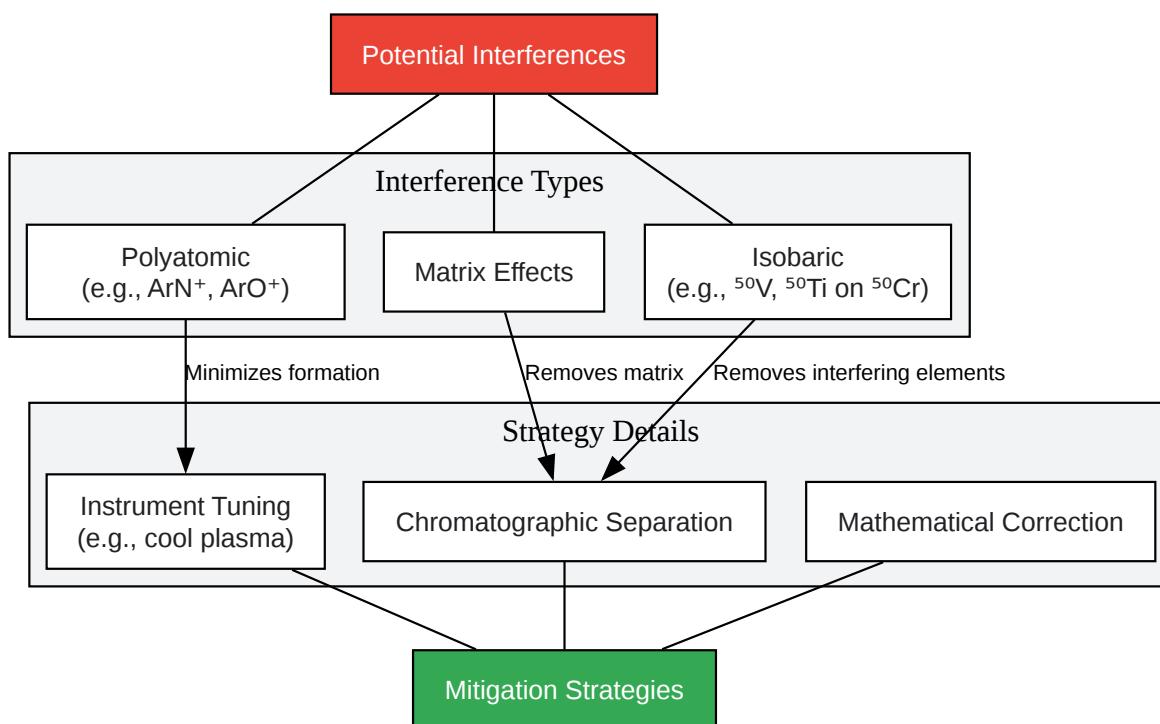
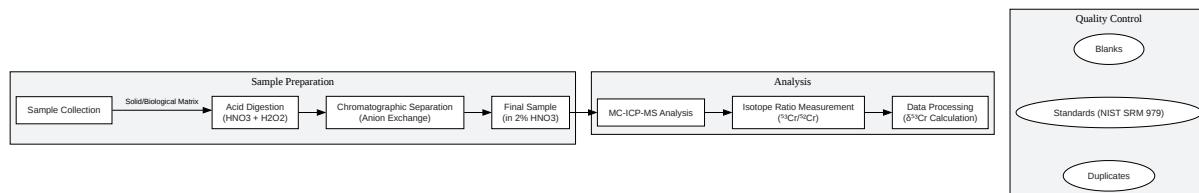
Parameter	Value	Reference
Instrumentation	MC-ICP-MS	[2] [6]
Isotope Ratio	$^{53}\text{Cr}/^{52}\text{Cr}$	[2]
Standard Reference Material	NIST SRM 979	[6]
Typical Precision (2s)	$\pm 0.06\%$ to $\pm 0.13\%$	[2] [6]
Chromium Recovery from Column	>95%	[6]

Quality Control

To ensure the accuracy and reliability of the data, a rigorous quality control protocol should be implemented.[\[2\]](#)

- Procedural Blanks: Processed alongside samples to monitor for contamination.
- Reference Materials: Analysis of certified reference materials with known chromium isotopic composition.
- Duplicate Samples: Analysis of duplicate samples to assess method reproducibility.
- Spike Recovery: Spiking samples with a known amount of ^{53}Cr to evaluate matrix effects and recovery.

Visualization of Protocols



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- To cite this document: BenchChem. [Application Note: High-Precision Analysis of Chromium-53 in Low-Concentration Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251796#analytical-protocol-for-chromium-53-in-low-concentration-samples]

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